molecular formula C7H11NO3S B13970884 Propyl 2-oxothiazolidine-3-carboxylate

Propyl 2-oxothiazolidine-3-carboxylate

Cat. No.: B13970884
M. Wt: 189.23 g/mol
InChI Key: AACNAMMZBVXXPB-UHFFFAOYSA-N
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Description

Propyl 2-oxothiazolidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolidine family It is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-oxothiazolidine-3-carboxylate typically involves the reaction of propylamine with 2-oxothiazolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-oxothiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propyl 2-oxothiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 2-oxothiazolidine-3-carboxylate involves its conversion to cysteine, a precursor of glutathione. Glutathione is a critical antioxidant that protects cells from oxidative damage. The compound enhances the cellular levels of glutathione, thereby exerting its protective effects against oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-oxothiazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance glutathione levels makes it particularly valuable in research related to oxidative stress and related diseases .

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

propyl 2-oxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C7H11NO3S/c1-2-4-11-6(9)8-3-5-12-7(8)10/h2-5H2,1H3

InChI Key

AACNAMMZBVXXPB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N1CCSC1=O

Origin of Product

United States

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